molecular formula C11H8FN3O2 B1321949 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine CAS No. 640271-51-8

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine

Cat. No.: B1321949
CAS No.: 640271-51-8
M. Wt: 233.2 g/mol
InChI Key: DLDWBFHDHCJSCS-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorophenyl group, a nitro group, and a pyridinylamine moiety

Scientific Research Applications

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Biochemical Analysis

Biochemical Properties

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the WNT/planar cell polarity pathway, which is crucial for cell polarity and directional cell movements . By influencing this pathway, the compound can alter cell migration, division, and orientation, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound has been found to bind to specific receptors and enzymes, leading to either inhibition or activation of these biomolecules. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, such as modulating cell signaling pathways and improving cellular function . Higher doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These findings underscore the importance of determining the appropriate dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics . By modulating the activity of these enzymes, this compound can influence the metabolic flux and levels of metabolites, potentially impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been found to interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, this compound can bind to proteins that regulate its localization and accumulation in different cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by coupling with a pyridine derivative under suitable conditions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor in the synthesis of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine.

    3-Nitro-2-pyridinylamine: Shares the nitro and pyridinylamine moieties.

    5-(4-Chlorophenyl)-3-nitro-2-pyridinylamine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-9-3-1-7(2-4-9)8-5-10(15(16)17)11(13)14-6-8/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDWBFHDHCJSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620756
Record name 5-(4-Fluorophenyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640271-51-8
Record name 5-(4-Fluorophenyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g of 2-amino-5-bromo-3-nitropyridine are dissolved in 120 ml of anoxic dioxane under a nitrogen atmosphere. Subsequently, 69 ml of an aqueous sodium bicarbonate solution (2.0 M), 5.4 g of 4-fluorophenyl-boronic acid, and 1.0 g of trans-dichloro-bis(tricyclohexylphosphane)palladium-(II) are added. The reaction mixture is refluxed at 110° C. for 17 hours. Thereafter, the volatile components are removed in vacuo and the remaining residue is redissolved in 2.0 l of a mixture of water/dichloromethane (1:1). The aqueous phase is extracted four times each with 625 ml of dichloromethane. The organic layer is separated, dried using sodium sulfate, and evaporated to dryness to yield a colorless, crude solid. Subsequently, the residue is purified by flash chromatography on silica gel (eluent: toluene/ethyl acetate 20:1) to afford 5.35 g of the title compound as a colorless solid of m.p. 232° C. MS: 234.2 (MH+). TLC: Rf=0.30 (toluene/ethyl acetate 20:1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-dichloro-bis(tricyclohexylphosphane)palladium-(II)
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-5-bromo-3-nitropyridine (2.2 g, 10.1 mmol) in dimethoxyethane (20 mL) were added 4-fluorophenylboronic acid (4.83 g, 13.1 mmol), tetrakis(triphenylphosphine)palladium (580 mg, 0.50 mmol) and 2N aqueous sodium carbonate solution (10 mL). The mixture was stirred at 80° C. for 9 hours under a nitrogen atmosphere. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate to give a precipitate, which was collected by filtration, washed with ethyl acetate and then dried to give the title compound (1.76 g, 76%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
580 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

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